N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide
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Description
“N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is a chemical compound12. However, there is limited information available about this specific compound. It’s important to note that it shares some structural similarities with “1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” and "tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate"12.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide”. However, the synthesis of similar compounds like “1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” and “tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate” might provide some insights12.Molecular Structure Analysis
The molecular structure of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” is not directly available. However, the InChI code for “1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is1S/C13H18N2O/c1-9(2)13(16)15-7-3-4-10-5-6-11(14)8-12(10)15/h5-6,8-9H,3-4,7,14H2,1-2H3
1.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide”.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” are not directly available. However, “1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine” is a solid with a purity of 95%1.Safety And Hazards
The safety and hazards of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide” are not directly available. However, “tert-butyl N-(1,2,3,4-tetrahydroquinolin-7-yl)carbamate” has a signal word of warning2.
Future Directions
There is no specific information available on the future directions of “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide”. However, a compound named “N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethoxybenzenesulfonamide” has potential implications in a variety of scientific fields, including drug development and cancer3.
properties
IUPAC Name |
2-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)16(20)18-14-8-7-13-6-5-9-19(15(13)10-14)17(21)12(3)4/h7-8,10-12H,5-6,9H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDSPVAPRMGRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)isobutyramide |
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